molecular formula C15H13BrO3 B2813257 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 384859-32-9

4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B2813257
M. Wt: 321.17
InChI Key: PGTHMBJLCAARJA-UHFFFAOYSA-N
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Description

“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 . It is a solid substance . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is 321.17 . The InChI key, which is a unique identifier for chemical substances, is LOMRJQANQRYBTL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde” is a solid substance . Its empirical formula is C15H13BrO3, and its molecular weight is 321.17 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the searched data .

Scientific Research Applications

Bromophenol Synthesis and Derivatives

Research on bromophenols, such as those found in the red alga Rhodomela larix, highlights the isolation of new bromophenols and brominated dibenzyl ether derivatives. These compounds are of interest due to their potential biological activities and applications in synthesizing complex organic molecules (Suzuki, Kowata, & Kurosawa, 1980).

Electrosynthesis and Hydrogenation

Electrosynthesis offers a method to drive organic reactions under ambient conditions. A study demonstrates the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde with concurrent formation of valuable chemicals, showcasing the efficiency and selectivity of the process under controlled conditions (Sherbo et al., 2018).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on TiO2 under visible light irradiation is an area of active research. This process is highly selective and efficient, indicating potential applications in the field of green chemistry and environmental remediation (Higashimoto et al., 2009).

Oxyfunctionalization and CO Formation

A study on hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization reveals a straightforward method to transform various aromatic compounds into carbonyl compounds. This copper-catalyzed atmospheric oxidation process is noted for its atom economy and environmental friendliness, with significant implications for pharmaceutical research (Jiang et al., 2014).

Crystal Structure and Molecular Docking

Investigations into the crystal structures and molecular docking of methoxybenzaldehyde derivatives, including their interactions and electronic properties, provide insights into their potential applications in pharmaceuticals and material science. Such studies help in understanding the molecular basis of the activity of these compounds and their interactions with biological targets (Hayvalı et al., 2018).

Novel Organic Syntheses

The development of new organic compounds through the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers, which can act as natural products or metabolites, is crucial for analytical and toxicological studies. This research contributes to the understanding of the environmental impact and potential health risks associated with these compounds (Marsh, Stenutz, & Bergman, 2003).

properties

IUPAC Name

4-[(2-bromophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTHMBJLCAARJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde

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